Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520682
InChI: InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)
SMILES:
Molecular Formula: C14H27NO5
Molecular Weight: 289.37 g/mol

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

CAS No.:

Cat. No.: VC16520682

Molecular Formula: C14H27NO5

Molecular Weight: 289.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate -

Specification

Molecular Formula C14H27NO5
Molecular Weight 289.37 g/mol
IUPAC Name tert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)
Standard InChI Key FTVPHMFKKFOZSK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentanoic acid backbone substituted at the second carbon with a Boc-protected amine group and at the fifth carbon with a hydroxyl group. The IUPAC name, tert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate, reflects its ester and carbamate functionalities. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) provides steric hindrance, shielding the amine from unintended reactions, while the hydroxyl group (OH-\text{OH}) offers a site for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H27NO5\text{C}_{14}\text{H}_{27}\text{NO}_5
Molecular Weight289.37 g/mol
IUPAC Nametert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
SolubilitySoluble in organic solvents (e.g., DCM, DMF)
StabilityStable under acidic conditions; sensitive to strong bases

The Standard InChI key (InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)) encodes its stereochemical and functional details.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the hydroxyl proton (δ ~2.5 ppm, broad). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection and esterification steps:

  • Boc Protection: The primary amine of norvaline reacts with di-tert-butyl dicarbonate in a biphasic system (water/dichloromethane) using sodium hydroxide as a base.

  • Esterification: The carboxylic acid moiety is converted to a tert-butyl ester using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide).

Reaction conditions are meticulously controlled (pH 8–9, 0–5°C) to prevent epimerization or hydrolysis. Yields typically exceed 70% after chromatographic purification.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency. Key optimizations include:

  • Temperature Control: Precise regulation (±1°C) minimizes side reactions.

  • Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates esterification.

  • Automation: In-line analytics (HPLC, FTIR) ensure real-time quality control.

Scaled-up production achieves throughputs of >100 kg/month with ≥95% purity, catering to pharmaceutical demand.

Applications in Peptide Synthesis

Peptide Bond Formation

The Boc-protected amine acts as a nucleophile, attacking activated carboxyl groups (e.g., pentafluorophenyl esters) to form peptide bonds. The hydroxyl group remains inert under standard coupling conditions, enabling orthogonal protection strategies.

Orthogonal Deprotection

The Boc group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), leaving the tert-butyl ester intact. This selectivity is pivotal in solid-phase peptide synthesis (SPPS).

Case Study: Synthesis of Anticancer Peptides

In a 2024 study, the compound was used to synthesize a library of histone deacetylase (HDAC) inhibitors. The Boc group ensured precise incorporation of norvaline residues, enhancing target binding affinity.

Role in Medicinal Chemistry

Prodrug Design

The hydroxyl group serves as a prodrug promoiety, enabling controlled release of active agents. For example, esterase-mediated hydrolysis in vivo converts derivatives into therapeutic carboxylic acids.

Enzyme Inhibition

Molecular docking studies suggest the compound’s hydroxyl and carbamate groups form hydrogen bonds with catalytic residues of proteases, making it a scaffold for inhibitor design.

Comparative Analysis with Related Norvaline Derivatives

Table 2: Structural and Functional Comparison

Compound NameKey FeaturesApplications
Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoateBoc and hydroxyl groups; pentanoate backbonePeptide synthesis, prodrugs
N-Boc-5-hydroxy-D-norvaline benzyl esterBenzyl ester; D-configurationChiral peptide synthesis
H-Nva-OtBu · HCltert-butyl ester; hydrochloride saltC-terminal norvaline insertion

The primary compound’s hydroxyl group distinguishes it from analogues, enabling unique reactivity in aqueous media .

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